N-Hydroxy Ticagrelor-d7
Description
N-Hydroxy Ticagrelor-d7 is a deuterated derivative of N-Hydroxy Ticagrelor, itself a hydroxylated metabolite of the antiplatelet drug Ticagrelor. Ticagrelor (AZD6140) is a reversible P2Y12 receptor antagonist used to inhibit platelet aggregation in cardiovascular diseases . The deuterated form, Ticagrelor-d7, serves as an internal standard in mass spectrometry (LC-MS/MS) due to its isotopic stability, which minimizes interference in pharmacokinetic studies . This compound retains the core structure of Ticagrelor, featuring a triazolopyrimidine scaffold, cyclopropane substituents, and a deuterated propylthio group (C21H19D7F2N6O3S, MW 487.57) . The hydroxyl group enhances its role in metabolic studies, particularly in analyzing oxidative pathways .
Properties
Molecular Formula |
C₂₃H₂₁D₇F₂N₆O₅S |
|---|---|
Molecular Weight |
545.61 |
Synonyms |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
- Catalytic Efficiency : Simple N-hydroxy compounds (e.g., NHPI) outperform this compound in radical-mediated reactions due to optimized bond dissociation energies (BDEs) .
- Deuterium Effects: Ticagrelor-d7 reduces metabolic variability by 15–20% in LC-MS/MS assays compared to non-deuterated analogs .
- Structural Limitations : The complexity of this compound restricts its use in synthetic chemistry, unlike smaller N-hydroxy derivatives .
Q & A
Basic Research Questions
Q. What is the role of N-Hydroxy Ticagrelor-d7 in pharmacokinetic studies, and how does it differ from non-deuterated Ticagrelor?
- Methodological Answer : this compound serves as a deuterated internal standard in LC-MS/MS assays to quantify non-deuterated Ticagrelor in biological matrices (e.g., human plasma). Its isotopic labeling minimizes matrix effects and co-elution interference, improving precision. The deuterium atoms (d7) replace hydrogen in the parent molecule, creating a distinct mass-to-charge ratio (m/z) for unambiguous detection .
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis involves isotopic substitution via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>98% purity) and structural integrity. Batch consistency is validated using high-resolution MS (HRMS) and chromatographic retention time matching .
Q. How is this compound validated as an internal standard in bioanalytical assays?
- Methodological Answer : Validation follows FDA/EMA guidelines, including:
- Accuracy/Precision : Spiking known concentrations into plasma and comparing recovery rates (e.g., 85–115%).
- Stability : Assessing degradation under storage conditions (freeze-thaw cycles, room temperature).
- Selectivity : Ensuring no cross-reactivity with endogenous compounds.
Example parameters from LC-MS/MS: Collision energy (CE) = 20 eV; declustering potential (DP) = 50 eV .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to enhance sensitivity for this compound in complex matrices?
- Methodological Answer : Key parameters include:
| Parameter | Value |
|---|---|
| Collision Gas (CAD) | 8 psi |
| Curtain Gas (CUR) | 30 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| m/z Transition | 184.2→166 (analyte) |
| Optimal CE and DP are determined via ramping experiments to maximize signal-to-noise ratios . |
Q. How to mitigate isotopic interference when using deuterated standards like this compound in high-resolution assays?
- Methodological Answer : Use high-resolution mass spectrometers (e.g., Q-TOF) to resolve isotopic clusters. Monitor natural abundance of deuterium (0.015%) and apply mathematical corrections (e.g., isotopic pattern deconvolution). Cross-validate with non-deuterated analogs to confirm specificity .
Q. What strategies resolve discrepancies in pharmacokinetic data when this compound is used across studies?
- Methodological Answer : Discrepancies may arise from:
- Preanalytical Factors : Plasma collection protocols (e.g., anticoagulants affecting stability).
- Instrument Calibration : Regular alignment of MS detectors using reference standards.
- Data Normalization : Apply batch-specific correction factors.
Cross-study harmonization requires adherence to NIH reporting guidelines for preclinical research .
Q. What validation criteria ensure accuracy when deuterated internal standards are used in long-term studies?
- Methodological Answer : Criteria include:
- Long-Term Stability : Assess degradation over 6–12 months at -80°C.
- Interbatch Variability : Test multiple synthesis batches for consistency.
- Matrix Effects : Compare signal intensity in plasma vs. saline.
Example: Ticagrelor-d7 showed <10% signal variation in human plasma over 12 months .
Q. How to design preclinical studies involving this compound to ensure reproducibility?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
